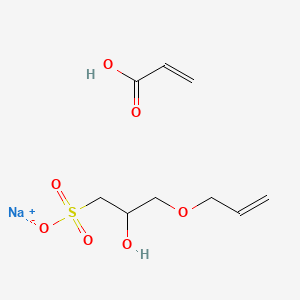
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid is a chemical compound with the molecular formula C9H15NaO7S . It is known for its unique structure, which includes both sulfonate and prop-2-enoic acid groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid typically involves the reaction of 2-hydroxy-3-prop-2-enoxypropane-1-sulfonate with sodium hydroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the prop-2-enoic acid group to propanoic acid.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, propanoic acid, and various substituted compounds depending on the nucleophile used .
Scientific Research Applications
Sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism by which sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The sulfonate group can interact with proteins and enzymes, potentially altering their activity. The prop-2-enoic acid group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-hydroxy-3-(methacryloyloxy)-1-propanesulfonate
- Sodium 1-allyloxy-2-hydroxypropyl sulfonate
Properties
CAS No. |
78266-09-8 |
|---|---|
Molecular Formula |
C9H15NaO7S |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate;prop-2-enoic acid |
InChI |
InChI=1S/C6H12O5S.C3H4O2.Na/c1-2-3-11-4-6(7)5-12(8,9)10;1-2-3(4)5;/h2,6-7H,1,3-5H2,(H,8,9,10);2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
QAIHTFFRGHDXFL-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.C=CC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















